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molecular formula C7H8BrNO2S2 B8182822 1-[(5-Bromo-2-thienyl)sulfonyl]azetidine

1-[(5-Bromo-2-thienyl)sulfonyl]azetidine

Cat. No. B8182822
M. Wt: 282.2 g/mol
InChI Key: QZVRYNOTPPSCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372875B2

Procedure details

Azetidine (0.258 mL, 3.82 mmol) was added to a solution of 5-bromo-2-thiophenesulfonyl chloride (500 mg, 1.912 mmol) in DCM (4.8 mL) in a 4 dram vial. The reaction was stirred at room temperature for 5 min. The reaction mixture was concentrated under a stream of nitrogen at 50° C. and dried under high vacuum. The residue was taken up in EtOAc (10 mL) and extracted with saturated NaHCO3 (2×2 mL). The organic layer was dried (Na2SO4), concentrated under a stream of nitrogen at 50° C., and dried under high vacuum, giving 501 mg of the title compound.
Quantity
0.258 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:4][CH2:3][CH2:2]1.[Br:5][C:6]1[S:10][C:9]([S:11](Cl)(=[O:13])=[O:12])=[CH:8][CH:7]=1>C(Cl)Cl>[Br:5][C:6]1[S:10][C:9]([S:11]([N:1]2[CH2:4][CH2:3][CH2:2]2)(=[O:13])=[O:12])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0.258 mL
Type
reactant
Smiles
N1CCC1
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC=C(S1)S(=O)(=O)Cl
Name
Quantity
4.8 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under a stream of nitrogen at 50° C.
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated NaHCO3 (2×2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a stream of nitrogen at 50° C.
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CC=C(S1)S(=O)(=O)N1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 501 mg
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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